molecular formula C7H5Cl2NO2 B1402715 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-70-2

7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1402715
CAS No.: 1305324-70-2
M. Wt: 206.02 g/mol
InChI Key: UUUDCPSRURTBMC-UHFFFAOYSA-N
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Description

The compound “7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” belongs to the class of organic compounds known as halogenated heterocycles . These are heterocyclic compounds containing one or more halogens on a ring .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyridine ring fused with a dioxin ring, with two chlorine atoms attached .

Scientific Research Applications

Medicinal Importance and Chemosensing Applications

Pyridine derivatives, including 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, have been extensively studied for their wide range of biological activities and their potential in medicinal chemistry. These compounds exhibit significant antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity. Furthermore, their high affinity for various ions and neutral species makes them highly effective as chemosensors in analytical chemistry. This broad spectrum of activities underscores their potential for the development of new therapeutic agents and chemosensors for environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to pyridine derivatives, has been explored for its medicinal and pharmaceutical significance. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been highlighted for their efficiency in producing these compounds through one-pot multicomponent reactions. This approach demonstrates the adaptability of pyridine derivatives in synthesizing bioactive compounds with potential applications in drug development and pharmaceutical industries (Parmar et al., 2023).

Agrochemical Applications

Pyridine-based compounds, including this compound, play a crucial role in the development of agrochemicals such as fungicides, insecticides, and herbicides. The intermediate derivatization methods used in their discovery emphasize the efficiency of novel compound identification in the agrochemical field. This review underlines the importance of pyridine derivatives in enhancing agricultural productivity and pest management strategies (Guan et al., 2016).

Anticancer Potency of Pyridine-Based Cu(II) Complexes

The complexation of pyridine derivatives with metals, especially Cu(II), has been investigated for enhancing solubility, bioavailability, and pharmacological effects of these compounds. Pyridine-based Cu(II) complexes exhibit excellent anticancer potency against various cancer cell lines, presenting a promising direction for future anticancer agents. This review highlights the therapeutic potential of these complexes in cancer treatment, suggesting a strong future for pyridine derivatives as anticancer agents (Alshamrani, 2023).

Properties

IUPAC Name

7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDCPSRURTBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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